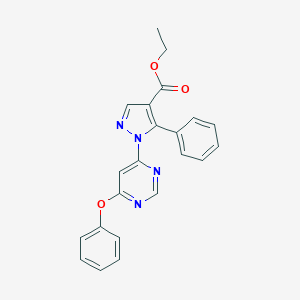![molecular formula C17H13FN4S B287265 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287265.png)
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound works by modulating the levels of certain neurotransmitters in the brain, such as GABA and serotonin. This modulation of neurotransmitter levels is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several biochemical and physiological effects. This compound has been found to increase the levels of GABA and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and anxiety. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been found to have potent anticonvulsant, anxiolytic, and antidepressant activities at relatively low doses. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the research on 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the development of new drugs based on this compound for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the exact mechanism of action of this compound and its potential side effects. Moreover, the potential use of this compound in other fields of science, such as agriculture and environmental science, should also be explored.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 4-methylphenyl hydrazine with 4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid. This method has been found to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively researched for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to have potential therapeutic properties. Studies have shown that this compound has potent anticonvulsant, anxiolytic, and antidepressant activities, making it a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Eigenschaften
Produktname |
3-(4-Fluorobenzyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C17H13FN4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S/c1-11-2-6-13(7-3-11)16-21-22-15(19-20-17(22)23-16)10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
IZGDKKCPUKXQAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[(4-Fluorophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287195.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287197.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)
![6-Propyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287199.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287200.png)
![6-Propyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287203.png)
![{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether](/img/structure/B287204.png)
![3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287205.png)